molecular formula C5H8BrFO B13452954 1-Bromo-3-fluoro-3-methylbutan-2-one

1-Bromo-3-fluoro-3-methylbutan-2-one

Cat. No.: B13452954
M. Wt: 183.02 g/mol
InChI Key: WNRHZLQRRWTNML-UHFFFAOYSA-N
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Description

1-Bromo-3-fluoro-3-methylbutan-2-one is an organic compound with the molecular formula C5H8BrFO It is a halogenated ketone, characterized by the presence of both bromine and fluorine atoms attached to a butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-fluoro-3-methylbutan-2-one can be synthesized through a multi-step process involving the halogenation of 3-methylbutan-2-one. The typical synthetic route includes:

    Halogenation: The introduction of bromine and fluorine atoms to the 3-methylbutan-2-one molecule. This can be achieved using reagents such as bromine (Br2) and hydrogen fluoride (HF) under controlled conditions.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature and pressure conditions are carefully controlled to optimize the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and high yield. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-fluoro-3-methylbutan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic reagents.

    Oxidation and Reduction: The ketone group can be oxidized to form carboxylic acids or reduced to form alcohols.

    Addition Reactions: The compound can participate in addition reactions with nucleophiles or electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used to replace the halogen atoms with other functional groups.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the ketone group.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the ketone to an alcohol.

Major Products Formed

    Substitution: Products with different functional groups replacing the bromine or fluorine atoms.

    Oxidation: Carboxylic acids or esters.

    Reduction: Alcohols or alkanes.

Scientific Research Applications

1-Bromo-3-fluoro-3-methylbutan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.

    Industry: Used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Bromo-3-fluoro-3-methylbutan-2-one involves its interaction with various molecular targets and pathways. The presence of halogen atoms makes it a reactive intermediate in many chemical reactions. The compound can act as an electrophile, participating in nucleophilic substitution and addition reactions. Its reactivity is influenced by the electron-withdrawing effects of the bromine and fluorine atoms, which stabilize the transition states and intermediates formed during the reactions.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-3-methylbutan-2-one: Similar structure but lacks the fluorine atom.

    1-Bromo-2-fluoro-3-methylbutane: Similar structure but with different positioning of the halogen atoms.

Uniqueness

1-Bromo-3-fluoro-3-methylbutan-2-one is unique due to the presence of both bromine and fluorine atoms on the same carbon atom, which imparts distinct chemical properties and reactivity. This dual halogenation makes it a valuable intermediate in organic synthesis and a useful tool in scientific research.

Properties

Molecular Formula

C5H8BrFO

Molecular Weight

183.02 g/mol

IUPAC Name

1-bromo-3-fluoro-3-methylbutan-2-one

InChI

InChI=1S/C5H8BrFO/c1-5(2,7)4(8)3-6/h3H2,1-2H3

InChI Key

WNRHZLQRRWTNML-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)CBr)F

Origin of Product

United States

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